N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silylating agent with a suitable amine derivative. The reaction conditions often include the use of solvents such as dichloromethane or hexane, and the process may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, may be employed to isolate the compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of an oxidizing agent and a suitable solvent, while reduction reactions may require a reducing agent and an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It may be employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine include:
- 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
- 1-((propan-2-ylideneamino)oxy)propan-2-yl-4-methylbenzenesulfonate
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and functional properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
2594-75-4 |
---|---|
Molekularformel |
C10H21N3O3Si |
Molekulargewicht |
259.38 g/mol |
IUPAC-Name |
N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine |
InChI |
InChI=1S/C10H21N3O3Si/c1-8(2)11-14-17(7,15-12-9(3)4)16-13-10(5)6/h1-7H3 |
InChI-Schlüssel |
VOJLQRWVNBIPHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO[Si](C)(ON=C(C)C)ON=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.